N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide
Description
This compound is a butanamide derivative featuring a 3,5-dichlorophenyl group, a trifluoro-3-oxobutane backbone, and a (Z)-configured hydrazono linkage to a 3-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
(Z)-N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F6N3O2/c18-9-5-10(19)7-12(6-9)26-15(30)13(14(29)17(23,24)25)28-27-11-3-1-2-8(4-11)16(20,21)22/h1-7,29H,(H,26,30)/b14-13-,28-27? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIDEZWOIKNYFF-ULUWNGJXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC(=C(C(F)(F)F)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N=N/C(=C(/C(F)(F)F)\O)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pathway A: Sequential Amide Formation Followed by Hydrazone Coupling
Detailed Synthesis of Pathway A
Synthesis of 4,4,4-Trifluoro-3-Oxobutanoyl Chloride
Procedure:
A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 mol) and thionyl chloride (2.5 mol) in anhydrous dichloromethane is refluxed for 6 hours under nitrogen. Excess thionyl chloride is removed via rotary evaporation, yielding the acyl chloride as a pale-yellow liquid (yield: 89–93%).
Characterization:
- ¹H NMR (400 MHz, CDCl₃): δ 3.52 (s, 2H, CH₂), 3.89 (s, 1H, COCH₂)
- ¹⁹F NMR (376 MHz, CDCl₃): δ -72.5 (CF₃)
Amidation with 3,5-Dichloroaniline
Procedure:
3,5-Dichloroaniline (0.85 mol) is added dropwise to a cooled (0–5°C) solution of the acyl chloride (1.0 mol) and triethylamine (1.1 mol) in THF. The reaction is stirred for 12 hours at room temperature, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane:EtOAc 4:1).
Characterization:
- Yield: 86%
- MP: 112–114°C
- IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H)
Diazotization and Hydrazone Coupling
Diazonium Salt Preparation:
3-(Trifluoromethyl)aniline (0.5 mol) is dissolved in concentrated HCl (2.0 mol) at 0°C. Sodium nitrite (0.55 mol) in H₂O is added slowly, maintaining temperature <5°C. The diazonium salt is used immediately.
Coupling Reaction:
The β-ketoamide intermediate (0.45 mol) is dissolved in ethanol:water (3:1) with sodium acetate (1.5 mol). The diazonium solution is added dropwise over 1 hour at 0–5°C. The mixture is stirred for 4 hours, yielding a yellow precipitate.
Optimization Notes:
- pH 6–7 critical for Z-selectivity
- Excess NaOAc minimizes di-azo coupling byproducts
Characterization:
- Yield: 74%
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.89 (s, 1H, NH), 7.65–7.58 (m, 4H, ArH)
- ¹⁹F NMR: δ -62.1 (CF₃), -70.8 (CF₃)
- HPLC Purity: 98.2% (C18, MeCN:H₂O 70:30)
Critical Analysis of Reaction Parameters
Solvent Effects on Hydrazone Geometry
Polar aprotic solvents (DMF, DMSO) favor E-isomer formation due to stabilization of transition states, while ethanol/water mixtures enhance Z-selectivity via hydrogen-bonding networks (Table 2).
Table 2: Solvent Impact on Z:E Ratio
| Solvent System | Z:E Ratio | Yield (%) |
|---|---|---|
| Ethanol:H₂O (3:1) | 9:1 | 74 |
| DMF | 3:1 | 68 |
| THF | 5:1 | 71 |
Temperature-Dependent Side Reactions
Exothermic diazonium coupling above 10°C promotes:
- Bis-hydrazone formation (8–12% yield loss)
- Azo-bridged dimers (detectable by LC-MS at m/z 785.2)
Large-Scale Production Considerations
Catalytic vs. Stoichiometric Chlorination
Patent ES2755333T3 demonstrates trichloroisocyanuric acid (TCCA) as an efficient chlorinating agent (96% conversion vs. 78% for Cl₂ gas). However, TCCA requires careful pH control to avoid over-chlorination.
Distillation vs. Chromatographic Purification
Fractional distillation under high vacuum (0.07 mbar) achieves 93% purity for trifluorinated intermediates, while final hydrazone purification necessitates reverse-phase chromatography (C18 silica, MeCN:H₂O gradient).
Spectroscopic Fingerprinting and QC Protocols
¹H/¹⁹F NMR Diagnostic Peaks
- Hydrazone NH: δ 10.8–11.2 ppm (DMSO-d₆, broad singlet)
- β-Ketoamide CH₂: δ 3.89 ppm (J=16.8 Hz, AB quartet)
- CF₃ Groups: Two distinct signals at δ -62.1 and -70.8 ppm
IR Absorption Signatures
- C=O Stretches: 1685 cm⁻¹ (amide I), 1640 cm⁻¹ (hydrazone)
- N–H Bend: 1540 cm⁻¹ (amide II)
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted phenyl derivatives .
Scientific Research Applications
N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Core Backbone and Halogen Substituents
The 3,5-dichlorophenyl group is a critical feature shared with compound F105 (), which contains a 3,5-dichlorophenyl-tetrafluorobutene moiety. Both compounds leverage chlorine atoms for enhanced binding to hydrophobic pockets in target proteins.
Key Data :
| Compound | Backbone | Halogen Substituents | LogP* (Estimated) |
|---|---|---|---|
| Target Compound | Butanamide | 3,5-dichloro, trifluoromethyl | ~3.8 |
| F105 () | Benzamide | 3,5-dichloro, tetrafluoro | ~4.2 |
*LogP values estimated via fragment-based methods.
Hydrazono vs. Ureido Linkages
The (Z)-hydrazono group in the target compound distinguishes it from ureido-containing analogs like 2-(3-(3-(Trifluoromethyl)phenyl)ureido)benzoic acid (). Ureido groups provide stronger hydrogen-bonding capacity but may reduce conformational flexibility. The hydrazono group’s Z-configuration imposes steric constraints that could enhance selectivity for planar binding sites .
Activity Implications :
- Hydrazono-containing compounds: Improved selectivity in enzyme inhibition due to restricted rotation.
- Ureido-containing compounds : Broader interaction profiles but higher metabolic susceptibility.
Trifluoromethyl Phenyl Moieties
The 3-(trifluoromethyl)phenyl group is a common feature in agrochemicals (e.g., diflufenican, ) and protein degraders (e.g., NZ-65, ). Diflufenican’s phenoxy-pyridinecarboxamide structure contrasts with the target compound’s hydrazono-amide, yet both rely on trifluoromethyl groups for resistance to oxidative degradation. NZ-65’s bis(trifluoromethyl)phenyl group enhances proteasome targeting efficiency, suggesting the target compound’s single trifluoromethyl group may balance potency and toxicity .
Stereochemical Considerations
The Z-configuration of the hydrazono group is critical for spatial alignment with biological targets. Analog Ethyl 4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate () lacks stereochemical definition, reducing its utility in targeted applications. The target compound’s defined Z-configuration likely improves binding affinity compared to non-stereospecific analogs .
Q & A
Basic Research Questions
Q. What are the critical structural features of this compound, and how do they influence its reactivity and stability?
- Answer : The compound contains a trifluoromethyl group (electron-withdrawing), a hydrazono linkage (Z-configuration critical for stereoselectivity), and a 3,5-dichlorophenyl substituent (steric hindrance). These features impact solubility, stability under basic/acidic conditions, and susceptibility to nucleophilic attack. For example, the trifluoromethyl group requires anhydrous conditions during synthesis to avoid hydrolysis . Hydrazono bonds are prone to photoisomerization, necessitating light-controlled storage .
Q. What synthetic methodologies are recommended for preparing this compound, and what are common pitfalls?
- Answer : A three-step synthesis is typical:
Formation of the trifluoro-3-oxobutanoate core via Claisen condensation under anhydrous conditions .
Hydrazone formation using 3-(trifluoromethyl)phenylhydrazine in ethanol at 60°C, with strict pH control (pH 5–6) to avoid side reactions .
Amidation with 3,5-dichloroaniline using carbodiimide coupling (e.g., EDC/HOBt) in DMF .
Common pitfalls : Impurity from Z/E isomerization (mitigated by chromatography) and residual DMF (removed via repeated toluene azeotrope) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- 19F NMR : Confirms trifluoromethyl group integrity and detects decomposition products (δ -60 to -65 ppm) .
- HRMS (ESI+) : Validates molecular ion [M+H]+ with m/z ~512.1 (theoretical).
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) stretches .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes)?
- Answer :
- Molecular docking (AutoDock Vina) : Predicts binding affinity to targets like cytochrome P450 (docking score < -8 kcal/mol suggests strong interaction).
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD > 2 Å indicates conformational instability .
- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with inhibitory activity using Hammett constants .
Q. How should researchers design experiments to resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?
- Answer :
- Variable control : Ensure consistent purity (HPLC ≥ 98%), solvent (DMSO vs. saline), and cell lines (e.g., HEK293 vs. HepG2).
- Assay replication : Use triplicate runs with internal controls (e.g., reference inhibitors).
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ = -log(IC₅₀)) and apply ANOVA to identify outliers .
Q. What strategies mitigate degradation during long-term stability studies?
- Answer :
- Storage conditions : -20°C under argon, shielded from light (prevents hydrazono isomerization).
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition.
- Degradation pathways : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks); HPLC tracks hydrolysis byproducts .
Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced potency?
- Answer :
- Modify substituents : Replace 3,5-dichlorophenyl with 3,5-bis(trifluoromethyl)phenyl to enhance lipophilicity (logP increases by ~0.5).
- Stereochemical tuning : Synthesize E-isomer and compare bioactivity; Z-configuration often shows 10–100× higher affinity due to planar geometry .
- Fragment-based design : Introduce triazole rings (via click chemistry) to improve solubility without compromising target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
